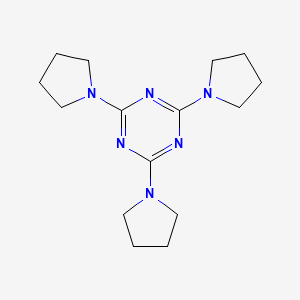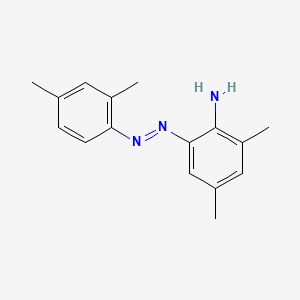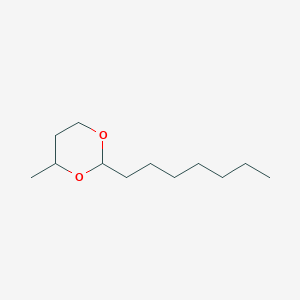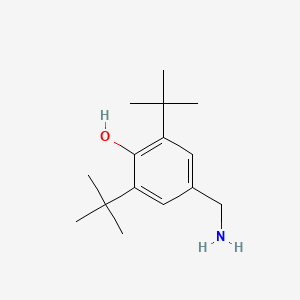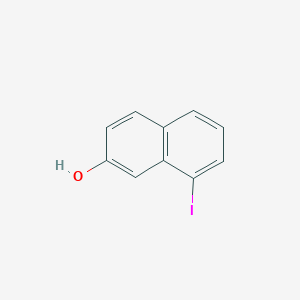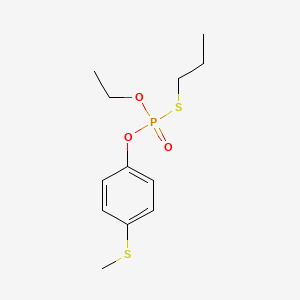![molecular formula C9H16O B1606858 4-Methylbicyclo[2.2.2]octan-1-ol CAS No. 824-13-5](/img/structure/B1606858.png)
4-Methylbicyclo[2.2.2]octan-1-ol
Vue d'ensemble
Description
4-Methylbicyclo[2.2.2]octan-1-ol is a chemical compound with the empirical formula C9H16O . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 4-Methylbicyclo[2.2.2]octan-1-ol is 140.22 g/mol . The InChI string is1S/C9H16O/c1-8-2-5-9(10,6-3-8)7-4-8/h10H,2-7H2,1H3 and the SMILES string is CC12CCC(CC1)(CC2)O . Physical And Chemical Properties Analysis
4-Methylbicyclo[2.2.2]octan-1-ol is a solid substance . It has a molecular weight of 140.22 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 140.120115130 g/mol and the monoisotopic mass is 140.120115130 g/mol . The topological polar surface area is 20.2 Ų and it has a heavy atom count of 10 .Applications De Recherche Scientifique
Antiprotozoal Activity
Research has demonstrated the potential of bicyclooctane derivatives, such as 4-Aminobicyclo[2.2.2]octan-2-ols, in combating protozoal infections. These compounds have shown activity against Trypanosoma b. rhodesiense, the causative agent of East African sleeping sickness, and Plasmodium falciparum, responsible for Malaria tropica. The structure-activity relationship studies suggest that modifications to the bicyclooctane skeleton can influence biological activity, highlighting the compound's role in developing antiprotozoal therapies (Seebacher et al., 2006).
Material Science and Synthesis
In material science, the synthesis and application of bicyclooctane derivatives have been explored for creating luminescent materials and as intermediates in complex chemical syntheses. For instance, the ring-opening metathesis polymerization (ROMP) of bicyclooctane derivatives has been utilized to produce poly(1,4-phenylenevinylenes) (PPVs), which are highly luminescent polymers suitable for various applications, including organic light-emitting diodes (OLEDs) (Wagaman & Grubbs, 1997).
Chemical Synthesis
The use of bicyclooctane derivatives in chemical synthesis is notable for their versatility as intermediates. A novel approach using bicyclooctane derivatives for the synthesis of complex terpenoid methylenecyclohexanes demonstrates their utility in organic synthesis, providing a pathway to intricate molecular structures (Henning & Hoffman, 1982).
Catalysis
Bicyclooctane derivatives have also been explored as catalysts in chemical reactions. For example, DABCO (1,4-Diazabicyclo[2.2.2]octane) derivatives have been utilized as structure-directing agents in zeolite syntheses, influencing the product selectivity and demonstrating the impact of bicyclooctane derivatives on materials chemistry (Takewaki et al., 1999).
Safety and Hazards
Mécanisme D'action
Mode of Action
The mode of action of 4-Methylbicyclo[2.2.2]octan-1-ol is currently unknown due to the lack of scientific studies on this compound . More research is required to elucidate how this compound interacts with its targets and the resulting changes.
Biochemical Pathways
There is limited information available on the biochemical pathways affected by 4-Methylbicyclo[2.2.2]octan-1-ol
Propriétés
IUPAC Name |
4-methylbicyclo[2.2.2]octan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8-2-5-9(10,6-3-8)7-4-8/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGWSFMJBKXMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338674 | |
| Record name | 4-Methylbicyclo[2.2.2]octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824-13-5 | |
| Record name | 4-Methylbicyclo[2.2.2]octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



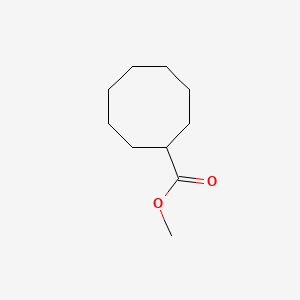
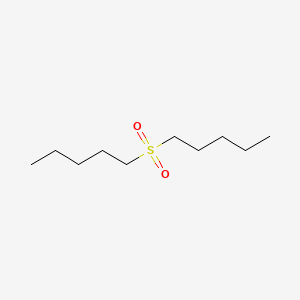
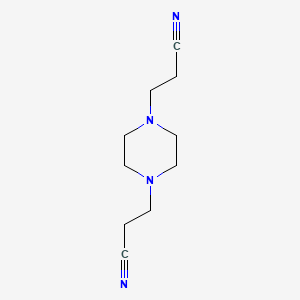
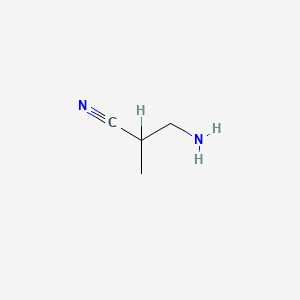
![Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-](/img/structure/B1606782.png)
